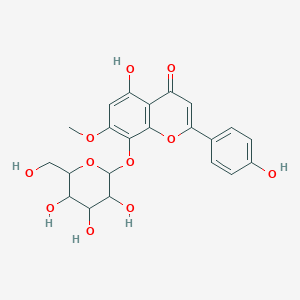
Seliciclib-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAS Number: 186692-46-6 (unlabelled)
Wissenschaftliche Forschungsanwendungen
Cancer Therapy Applications
Nanoparticle-Encapsulated Seliciclib for Cancer Cell Targeting : Seliciclib shows potential in cancer therapy, particularly when used in a nanoparticle-encapsulation form that targets the transferrin receptor overexpressed in cancer cells. This approach enhances cellular uptake in certain cancer cells, particularly those with high TfR expression, such as breast, ovarian, and glioma cancer cells (He & Lin, 2021).
Induction of Cell Death in Multiple Myeloma : Seliciclib induces cell death in multiple myeloma cells by inhibiting RNA polymerase II-dependent transcription and down-regulating the antiapoptotic factor Mcl-1, crucial for the survival of multiple myeloma cells (Maccallum et al., 2005).
Synergy with ErbB-Targeting Agents in Cancer Treatment : Seliciclib synergizes with ErbB receptor-targeted agents in various cancer cell lines, enhancing the effectiveness of treatments like trastuzumab and erlotinib, particularly in non-small cell lung cancer cell lines (Fleming et al., 2008).
Cell Cycle Modulation and Mitotic Control
Cell-Cycle Modulation in Cancer Cells : Seliciclib acts by inhibiting cyclin-dependent kinases, particularly affecting transcription and leading to selective downregulation of rapidly cycling mRNA transcripts such as Mcl-1 and cyclin D1. This modulation is crucial in its antitumor activity, particularly in non-small cell lung cancer and nasopharyngeal carcinoma (Jackson et al., 2008).
Inhibition of Mitotic Control Genes : Seliciclib decreases the expression of key genes required for the progression through mitosis, including Aurora-A/B, Polo-like kinase, and cyclin B2, preventing entry into mitosis in cancer cells. This effect contributes significantly to its antitumor properties (Whittaker et al., 2007).
Rheumatoid Arthritis Treatment
- Inhibition of Synovial Fibroblast Proliferation : Seliciclib exhibits the potential to suppress the proliferation of synovial fibroblasts in rheumatoid arthritis, offering a novel treatment approach distinct from current therapies targeting immune inflammation (Pratt et al., 2021).
Drug Interaction and Metabolism
- Pharmacokinetic and Metabolic Studies : Seliciclib's metabolism involves cytochrome P450-mediated pathways and glucuronidation, with significant elimination via the bile and urine. Understanding these pathways is crucial for optimizing dosing strategies and anticipating potential drug-drug interactions (McClue & Stuart, 2008).
Nasopharyngeal Carcinoma Treatment
- Enhancement of Radiotherapy in Nasopharyngeal Carcinoma : Seliciclib enhances the antitumor efficacy of radiation therapy in EBV-positive nasopharyngeal carcinoma, characterized by G2-M arrest and apoptosis, and is associated with a reduction in Mcl-1 expression and attenuation of double-strand DNA break repair (Hui et al., 2009).
Eigenschaften
Produktname |
Seliciclib-d7 |
|---|---|
Molekularformel |
C19H19D7N6O |
Molekulargewicht |
361.493 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



